![molecular formula C13H9ClN4S B188519 2,6-diamino-4-(4-chlorophenyl)-4H-thiopyran-3,5-dicarbonitrile CAS No. 102423-75-6](/img/structure/B188519.png)
2,6-diamino-4-(4-chlorophenyl)-4H-thiopyran-3,5-dicarbonitrile
Overview
Description
The compound “2,6-diamino-4-(4-chlorophenyl)-4H-thiopyran-3,5-dicarbonitrile” is a complex organic molecule. It has a molecular formula of C13H8ClN5 . The structure includes a pyrimidine core, which is a six-membered ring with two nitrogen atoms . This type of structure is common in many biologically active compounds .
Synthesis Analysis
The synthesis of similar compounds often involves the use of precursors such as 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine . These precursors are used in Suzuki cross-coupling reactions, which involve the reaction of the pyrimidine derivative with various arylboronic acids . The synthesis is usually supported by spectroanalytical techniques .Molecular Structure Analysis
The molecular structure of this compound is based on a pyrimidine core, which is a six-membered ring with two nitrogen atoms . The compound also contains a chlorophenyl group and a thiopyran ring .Scientific Research Applications
Synthesis Techniques
A study by Moghaddam et al. (2022) utilized magnetic NH2.MIL-101(Fe)/ED as a catalyst for the synthesis of 2,6-diamino-4-aryl-4H-thiopyran-3,5-dicarbonitrile derivatives, highlighting an efficient one-pot, four-component procedure for synthesis. The study emphasized the use of various techniques like X-ray diffraction and electron microscopy for structural characterization (Moghaddam et al., 2022).
Chemical Transformation and Derivative Formation
Dyachenko & Dyachenko (2007, 2008) explored the cross-recyclization of 2,6-diamino-4-aryl-4H-thiopyran-3,5-dicarbonitriles with various compounds. These reactions led to the formation of several derivatives with complex structures, as proven by X-ray analysis. These derivatives have potential applications in further chemical syntheses (Dyachenko & Dyachenko, 2007); (Dyachenko & Dyachenko, 2008).
Catalytic Applications
In the context of catalysis, nanomagnetic Fe3O4@SiO2@ZnCl2 was employed by Maleki et al. (2018) for synthesizing 2,6-diamino-4-arylpyridine-3,5-dicarbonitrile derivatives. This study underscores the significance of nanomaterials in facilitating chemical reactions and points towards novel applications in catalysis (Maleki et al., 2018).
Optical Properties
Research by Bardasov et al. (2020) examined the optical properties of 2,4-diamino-6-arylpyridine-3,5-dicarbonitriles, synthesized through nucleophilic substitution reactions. This study highlights the potential of these compounds in optical applications due to their fluorescence characteristics (Bardasov et al., 2020).
Biological Evaluation
Abdel-Monem (2004) conducted a study on the synthesis of heterobicyclic systems containing 1,2,4-triazolo/1,2,4-triazinopyridinone moieties. This research indicates potential biological applications of these derivatives, especially in terms of antimicrobial activities (Abdel-Monem, 2004).
Mechanism of Action
Target of Action
Similar compounds have shown inhibitory activity against certain microbial strains .
Mode of Action
It’s known that similar compounds interact with their targets, leading to inhibition of microbial growth
Biochemical Pathways
It’s plausible that the compound interferes with essential biochemical pathways in the target organisms, leading to their inhibition .
Result of Action
Similar compounds have shown inhibitory effects on certain microbial strains
properties
IUPAC Name |
2,6-diamino-4-(4-chlorophenyl)-4H-thiopyran-3,5-dicarbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN4S/c14-8-3-1-7(2-4-8)11-9(5-15)12(17)19-13(18)10(11)6-16/h1-4,11H,17-18H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKTNHDSJVMYSPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C(=C(SC(=C2C#N)N)N)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50365515 | |
Record name | 2,6-diamino-4-(4-chlorophenyl)-4H-thiopyran-3,5-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50365515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
102423-75-6 | |
Record name | 2,6-Diamino-4-(4-chlorophenyl)-4H-thiopyran-3,5-dicarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=102423-75-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-diamino-4-(4-chlorophenyl)-4H-thiopyran-3,5-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50365515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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